![molecular formula C12H12O2 B1234531 (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol CAS No. 40301-77-7](/img/structure/B1234531.png)
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol
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Overview
Description
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol is a cis-3-phenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2R)-3-phenylcyclohexa-3,5-diene-1,2-diol.
Scientific Research Applications
Synthesis of Vindoline Precursors
The compound (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, which is structurally related to (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been synthesized into compounds that form the framework of the alkaloid vindoline. Vindoline is a precursor to anticancer agents like vinblastine and vincristine. This synthesis demonstrates the potential of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol derivatives in developing significant pharmaceutical compounds (White & Banwell, 2016).
Osmylation Studies
Research on the osmylation of chiral cis-cyclohexadienediols, which include derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol, has been conducted. These studies are crucial in understanding the regio- and stereoselectivity of reactions involving these compounds, which can have significant implications in synthetic chemistry and the development of new molecules (Brovetto et al., 1999).
Development of Organoiron Complexes
The compound (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been used in creating enantiopure organoiron complexes. The selectivity and absolute configuration of these complexes are essential in synthetic organic chemistry, especially in the synthesis of biologically active compounds and catalysts (Stephenson, Anson, & Swinson, 2011).
Exploration of Diels-Alder Dimers
The compound has been used in the study of Diels-Alder reactions, leading to the formation of various types of compounds. Such reactions are fundamental in the synthesis of complex organic molecules and have a wide range of applications in pharmaceuticals and materials science (Hudlický & Boros, 1993).
Enantiocontrolled Synthesis
The asymmetric dihydroxylation of derivatives of (1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol has been explored, providing a route to produce optically active diols. This process is significant for the enantiocontrolled synthesis of compounds, which is crucial in the development of drugs with specific chirality (Takano, Yoshimitsu, & Ogasawara, 1994).
properties
CAS RN |
40301-77-7 |
---|---|
Product Name |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(1R,2S)-3-phenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,11-14H/t11-,12+/m1/s1 |
InChI Key |
UMAHGMFKBJHGME-NEPJUHHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C[C@H]([C@H]2O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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